molecular formula C22H18N4O2 B12544632 5,6-Bis(4-methoxyphenyl)-3-(pyridin-2-yl)-1,2,4-triazine CAS No. 145772-27-6

5,6-Bis(4-methoxyphenyl)-3-(pyridin-2-yl)-1,2,4-triazine

Cat. No.: B12544632
CAS No.: 145772-27-6
M. Wt: 370.4 g/mol
InChI Key: HASIIUCRZJMAPP-UHFFFAOYSA-N
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Description

5,6-Bis(4-methoxyphenyl)-3-(pyridin-2-yl)-1,2,4-triazine is a complex organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of two 4-methoxyphenyl groups and a pyridin-2-yl group attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Bis(4-methoxyphenyl)-3-(pyridin-2-yl)-1,2,4-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with pyridine-2-carboxylic acid and a suitable dehydrating agent, such as phosphorus oxychloride, to form the triazine ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5,6-Bis(4-methoxyphenyl)-3-(pyridin-2-yl)-1,2,4-triazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted triazine derivatives depending on the reagents used.

Scientific Research Applications

5,6-Bis(4-methoxyphenyl)-3-(pyridin-2-yl)-1,2,4-triazine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 5,6-Bis(4-methoxyphenyl)-3-(pyridin-2-yl)-1,2,4-triazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to DNA, proteins, and enzymes, affecting their function and activity.

    Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Bis(4-chlorophenyl)-3-(pyridin-2-yl)-1,2,4-triazine
  • 5,6-Bis(4-methylphenyl)-3-(pyridin-2-yl)-1,2,4-triazine
  • 5,6-Bis(4-nitrophenyl)-3-(pyridin-2-yl)-1,2,4-triazine

Uniqueness

5,6-Bis(4-methoxyphenyl)-3-(pyridin-2-yl)-1,2,4-triazine is unique due to the presence of methoxy groups, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds and potentially more effective in certain applications, such as catalysis and medicinal chemistry.

Properties

CAS No.

145772-27-6

Molecular Formula

C22H18N4O2

Molecular Weight

370.4 g/mol

IUPAC Name

5,6-bis(4-methoxyphenyl)-3-pyridin-2-yl-1,2,4-triazine

InChI

InChI=1S/C22H18N4O2/c1-27-17-10-6-15(7-11-17)20-21(16-8-12-18(28-2)13-9-16)25-26-22(24-20)19-5-3-4-14-23-19/h3-14H,1-2H3

InChI Key

HASIIUCRZJMAPP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=NC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)OC

Origin of Product

United States

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